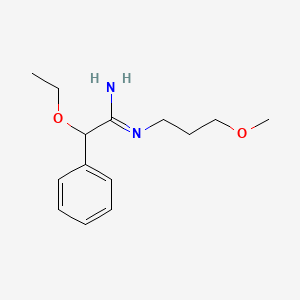
2-Ethoxy-N-(3-methoxypropyl)-2-phenylacetamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine is an organic compound with the molecular formula C14H22N2O2 It is characterized by its unique structure, which includes an ethoxy group, a methoxypropyl group, and a phenylacetamidine moiety
准备方法
The synthesis of 2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 3-methoxypropylamine, and phenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at a moderate level to ensure the desired product formation.
Synthetic Routes: The synthetic route involves the condensation of ethylamine with phenylacetic acid to form an intermediate, which is then reacted with 3-methoxypropylamine to yield the final product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
化学反应分析
2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.
科学研究应用
2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: In medicine, the compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
相似化合物的比较
2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine can be compared with similar compounds such as:
2-Ethoxy-N1-(3-methoxypropyl)-2-phenylethanimidamide: This compound has a similar structure but differs in the presence of an ethanimidamide group instead of an acetamidine group.
2-Ethoxy-N1-(3-methoxypropyl)-1-naphthamide: This compound features a naphthamide group, which distinguishes it from the phenylacetamidine moiety in 2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamidine.
2-Ethoxy-N1-(3-methoxypropyl)-2-phenylacetamide: This compound is similar but lacks the amidine functionality, making it less reactive in certain chemical contexts.
生物活性
- IUPAC Name : 2-Ethoxy-N-(3-methoxypropyl)-2-phenylacetamidine
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is believed to modulate these targets, influencing biochemical processes such as cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound may possess:
- Anticancer Activity : Preliminary studies suggest it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : It has been shown to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : Some studies report pain-relieving properties, making it a candidate for further exploration in pain management therapies.
In Vitro Studies
A series of in vitro experiments have demonstrated the effectiveness of this compound in various assays:
- Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 15 µM.
- Apoptosis Induction : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating the induction of apoptosis.
In Vivo Studies
Animal studies have further supported the potential therapeutic benefits:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound on breast cancer cells. The results showed a marked decrease in cell proliferation and increased apoptosis markers compared to untreated controls.
Case Study 2: Anti-inflammatory Effects
A study published in Journal of Inflammation investigated the anti-inflammatory effects of the compound in a rodent model. The findings indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) following treatment.
Data Table Summary
属性
CAS 编号 |
64058-84-0 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
2-ethoxy-N'-(3-methoxypropyl)-2-phenylethanimidamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-18-13(12-8-5-4-6-9-12)14(15)16-10-7-11-17-2/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H2,15,16) |
InChI 键 |
BBQNGOYFTFLRQE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CC=CC=C1)C(=NCCCOC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















